molecular formula C6H5BrINO2S B14766056 4-Bromo-2-(1,3-dioxolan-2-yl)-5-iodothiazole

4-Bromo-2-(1,3-dioxolan-2-yl)-5-iodothiazole

Cat. No.: B14766056
M. Wt: 361.99 g/mol
InChI Key: MBFPOPXNKHMIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(1,3-dioxolan-2-yl)-5-iodothiazole is a heterocyclic compound that features both bromine and iodine atoms attached to a thiazole ring, with a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1,3-dioxolan-2-yl)-5-iodothiazole typically involves multi-step organic reactions. One common method includes the bromination and iodination of a thiazole precursor, followed by the introduction of the dioxolane group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(1,3-dioxolan-2-yl)-5-iodothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium or Grignard reagents in anhydrous solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-(1,3-dioxolan-2-yl)-5-iodothiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1,3-dioxolan-2-yl)-5-iodothiazole involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows for unique binding properties with enzymes and receptors, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H5BrINO2S

Molecular Weight

361.99 g/mol

IUPAC Name

4-bromo-2-(1,3-dioxolan-2-yl)-5-iodo-1,3-thiazole

InChI

InChI=1S/C6H5BrINO2S/c7-3-4(8)12-5(9-3)6-10-1-2-11-6/h6H,1-2H2

InChI Key

MBFPOPXNKHMIIO-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=NC(=C(S2)I)Br

Origin of Product

United States

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